

# Pharmacokinetic & Metabolic Profile of UNC2025

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

[Get Quote](#)

The following table summarizes the key in vivo pharmacokinetic parameters of **UNC2025** and its predecessor, UNC1062, which led to its development [1].

| Parameter                                       | UNC1062 | UNC2025 |
|-------------------------------------------------|---------|---------|
| IV Clearance (mL/min/kg)                        | 30      | 70      |
| Volume of Distribution (V <sub>ss</sub> , L/kg) | 0.43    | 0.78    |
| IV Half-Life (T <sub>1/2</sub> , hours)         | 2.3     | 0.23    |
| Oral Bioavailability (%F)                       | 0.3%    | 8.4%    |

The improvement in oral bioavailability from UNC1062 to **UNC2025** was a key outcome, achieved by modifying the core chemical scaffold to a pyrrolopyrimidine to address poor solubility [1]. The data suggests **UNC2025** has **high systemic clearance** in mice, a parameter you would need to investigate further in human-relevant models like hepatocytes or microsomes.

## Experimental Protocols

Here are detailed methodologies for key experiments involving **UNC2025**, as cited in the literature.

## In Vitro Kinase Inhibition Assay [1] [2]

This protocol measures the direct inhibitory activity of **UNC2025** on kinase targets.

- **Assay System:** Use a cell-free assay with purified kinase domains.
- **Inhibitor Incubation:** Incubate **UNC2025** with the kinase and an ATP solution.
- **Activity Measurement:** Quantify kinase activity (e.g., using ADP-Glo or radioisotope assays) across a range of **UNC2025** concentrations (e.g., from sub-nanomolar to 100 nM).
- **Data Analysis:** Calculate IC<sub>50</sub> values (the concentration that inhibits 50% of kinase activity). Reported IC<sub>50</sub> values include **Mer (0.46 nM)**, **Flt3 (0.35 nM)**, and **Axl (1.65 nM)** [2].

## Cell-Based Target Engagement Assay [1]

This protocol confirms **UNC2025**'s ability to inhibit its targets in a cellular context.

- **Cell Culture:** Use relevant cell lines such as 697 B-ALL, A549 NSCLC, or Molm-14 AML.
- **Treatment:** Treat cells with a concentration series of **UNC2025** (e.g., 2 nM to 50 nM) for a set period (e.g., 1 hour).
- **Stimulation:** To stabilize phosphorylated proteins, add a pervanadate solution to the cultures for the final 3 minutes.
- **Analysis:**
  - Lyse the cells and immunoprecipitate the target protein (e.g., Mer).
  - Detect total protein and phosphorylated protein levels via immunoblotting (e.g., using anti-Mer and anti-phospho-Mer antibodies).

## In Vivo Pharmacodynamic Study [1]

This protocol evaluates the biological effect of **UNC2025** in an animal model.

- **Animal Model:** Use immunodeficient mice (e.g., NOD/SCID/gamma) engrafted with human leukemia cells.
- **Dosing:** Administer **UNC2025** via oral gavage. A dose of **3 mg/kg** has been used effectively in studies.
- **Sample Collection:** At predetermined time points post-dosing, collect bone marrow.
- **Analysis:** Isolate leukemic blasts from the bone marrow and analyze the levels of phospho-Mer and total Mer by immunoblotting to confirm target inhibition.

## Frequently Asked Questions (FAQ) & Troubleshooting

**Q1: What are the solubility and recommended formulation for in vivo studies?** **UNC2025** has low aqueous solubility [1]. For in vivo dosing, it has been successfully formulated as a solution using **5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH<sub>2</sub>O** at a concentration of 5 mg/mL [2]. A homogeneous suspension can also be prepared using 0.5-1% carboxymethyl cellulose (CMC-Na) [2]. For in vitro work, DMSO is a suitable solvent, with a stock solubility of up to 100 mg/mL [2].

**Q2: My in vitro results don't show expected potency. What could be wrong?**

- **Check Solvent and Concentration:** Ensure your DMSO stock concentration is accurate and that the final DMSO concentration in your cell culture media does not exceed 0.1% (v/v), as higher levels can be toxic to cells.
- **Verify Assay Conditions:** Confirm that your kinase or cell-based assay has appropriate ATP concentrations, as **UNC2025** is an ATP-competitive inhibitor. High ATP levels can reduce its apparent potency.
- **Confirm Protein Activation:** In cell-based assays, ensure the target kinase (e.g., Mer or Flt3) is adequately expressed and activated in your chosen cell line.

**Q3: Beyond Mer and Flt3, what other kinases should I consider in my experimental design?** While **UNC2025** is potent against Mer and Flt3, kinome profiling shows it also inhibits several other kinases at low nanomolar concentrations [2]. Your experimental design and data interpretation should account for potential off-target effects on **Axl, TrkA, TrkC, Tyro3, and c-Kit** [1] [2].

## Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary signaling pathways targeted by **UNC2025** and a generalized workflow for assessing its metabolic stability, integrating targets from the search results [1] [3] [4].

The diagram above highlights two core aspects:

- **Left Panel:** **UNC2025** potentially inhibits key oncogenic drivers **Mer** and **Flt3**, along with other kinases like **Axl**, disrupting downstream survival and proliferation signals in cancer cells [1] [2].
- **Right Panel:** A proposed workflow for evaluating the metabolic stability of **UNC2025**, an essential step for which specific public data is currently limited. This involves incubating the compound with liver enzymes and using analytical techniques to measure its depletion and identify metabolites.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
2. UNC2025 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
3. The small-molecule MERTK inhibitor UNC2025 decreases ... [pubmed.ncbi.nlm.nih.gov]
4. the new approach to acute myeloid leukemia therapy [nature.com]

To cite this document: Smolecule. [Pharmacokinetic & Metabolic Profile of UNC2025]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-metabolic-stability>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)